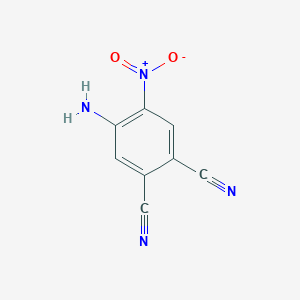

4-Amino-5-nitrophthalonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C8H4N4O2 and a molecular weight of 188.14 g/mol. This compound is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with two cyano groups. It is a crystalline powder that is sparingly soluble in water .

Méthodes De Préparation

The synthesis of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile typically involves nitration and amination reactions. One common method involves the nitration of 1,2-dicyanobenzene to introduce the nitro group, followed by the reduction of the nitro group to an amino group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

4-Amino-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like nitric acid.

Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include hydrogen gas, nitric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

4-Amino-5-nitrophthalonitrile is primarily utilized in the synthesis of biologically active compounds. It serves as a precursor for various pharmaceuticals, including:

- Phthalocyanine Derivatives : These compounds are synthesized using this compound as a building block. Phthalocyanines exhibit unique photophysical properties that make them suitable for use in dyes, pigments, and photodynamic therapy agents .

Case Study: Photodynamic Therapy

Phthalocyanines derived from this compound have been studied for their application in photodynamic therapy (PDT). For instance, metal phthalocyanine complexes have shown promising results in targeting cancer cells through light activation, enhancing therapeutic efficacy .

Polymer Chemistry

The compound is also significant in polymer chemistry, particularly in the development of high-performance thermosetting resins. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: PEKK-PN Resins

Research has demonstrated that incorporating this compound into polyetherketoneketone (PEKK) resins results in materials with excellent thermal resistance and mechanical strength, making them ideal for aerospace and automotive applications .

| Property | PEKK-PN Resin with this compound | Conventional Resins |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Application Areas | Aerospace, Automotive | General Use |

Synthesis of Dyes and Pigments

The compound is utilized in the synthesis of novel fully conjugated phenanthroline-appended phthalocyanines, which are employed in the industrial manufacture of blue and green pigments . These pigments are valued for their vibrant colors and stability.

Biochemical Research

In biochemical applications, this compound is used as a biochemical reagent in proteomics research. Its ability to form complexes with metal ions makes it useful for studying enzyme activities and interactions .

Mécanisme D'action

The mechanism of action of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular metabolism .

Comparaison Avec Des Composés Similaires

4-Amino-5-nitrobenzene-1,2-dicarbonitrile can be compared with similar compounds such as:

4-Nitrophthalonitrile: Similar in structure but lacks the amino group.

5-Nitrobenzene-1,2-dicarbonitrile: Similar but with different substitution patterns.

Activité Biologique

4-Amino-5-nitrophthalonitrile is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.

- Molecular Formula : C8H4N4O2

- Molecular Weight : 188.14296 g/mol

- CAS Number : 79319-38-3

This compound is characterized by the presence of both amino and nitro functional groups, which are pivotal in its biological activity.

Antimicrobial Activity

Nitro compounds, including this compound, exhibit notable antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage DNA and lead to cell death. This is particularly relevant for compounds like metronidazole, which share structural similarities with this compound .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| Metronidazole | Antibacterial | Reduction to toxic intermediates affecting DNA |

| Chloramphenicol | Broad-spectrum | Inhibition of protein synthesis |

| This compound | Potential antimicrobial | Similar mechanism as above |

Anticancer Activity

Recent studies indicate that this compound may have anticancer properties. Compounds with nitro groups have been shown to interact with G-quadruplex DNA structures, leading to downregulation of oncogenes like c-Myc. This interaction can induce cell cycle arrest and apoptosis in cancer cells .

Case Study: Effects on HeLa Cells

In vitro studies demonstrated that treatment with derivatives of nitro compounds resulted in significant antiproliferative effects against HeLa cells. For instance, a related compound showed an IC50 value of approximately 5 μM, indicating potent activity against cancer cell proliferation .

The biological activity of this compound is influenced by several factors:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive species that bind to cellular macromolecules.

- Intercalation with DNA : Nitro derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Generation of Reactive Oxygen Species (ROS) : These compounds can induce oxidative stress, further contributing to their anticancer effects .

Applications in Research

This compound serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its exploration in medicinal chemistry continues to reveal promising applications due to its diverse biological activities.

Propriétés

IUPAC Name |

4-amino-5-nitrobenzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-3-5-1-7(11)8(12(13)14)2-6(5)4-10/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTXCLAXNPIBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.